molecular formula C7H8O5 B428950 Methyl 2-(2,5-dioxooxolan-3-yl)acetate CAS No. 88067-07-6

Methyl 2-(2,5-dioxooxolan-3-yl)acetate

Cat. No.: B428950
CAS No.: 88067-07-6
M. Wt: 172.13g/mol
InChI Key: DYGGXMLRSAQCBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dioxooxolan-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(2,5-dioxooxolan-3-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxooxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,5-dioxooxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxooxolan-3-yl)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dioxotetrahydrofuran-3-yl)acetate
  • Ethyl 2-(2,5-dioxooxolan-3-yl)acetate
  • Methyl 2-(2,5-dioxooxolan-3-yl)propanoate

Uniqueness

Methyl 2-(2,5-dioxooxolan-3-yl)acetate is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(2,5-dioxooxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-11-5(8)2-4-3-6(9)12-7(4)10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGXMLRSAQCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88067-07-6
Record name methyl 2-(2,5-dioxooxolan-3-yl)acetate
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